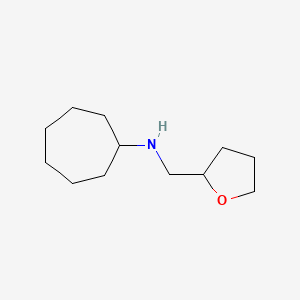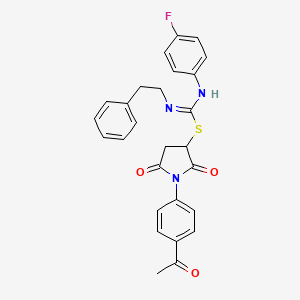
N-(tetrahydro-2-furanylmethyl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydro-2-furanylmethyl)cycloheptanamine, also known as THF-M, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as cycloheptamines, which have a range of biological activities. THF-M has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and antipsychotic properties. In
Mechanism of Action
The exact mechanism of action of N-(tetrahydro-2-furanylmethyl)cycloheptanamine is not fully understood, but it is thought to act on a range of receptors in the body. It has been shown to have affinity for the sigma-1 receptor, which is involved in pain perception and inflammation. N-(tetrahydro-2-furanylmethyl)cycloheptanamine may also act on the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines in animal models of acute lung injury and arthritis. It has also been shown to reduce levels of stress hormones in animal models of stress-induced depression. Additionally, N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of N-(tetrahydro-2-furanylmethyl)cycloheptanamine is its relatively low toxicity and lack of side effects. This makes it a promising candidate for further research as a potential therapeutic agent. However, one limitation is the lack of clinical data on its safety and efficacy in humans. More research is needed to determine the optimal dosage and potential side effects of N-(tetrahydro-2-furanylmethyl)cycloheptanamine.
Future Directions
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)cycloheptanamine. One area of interest is its potential as a treatment for neuropathic pain. Further research is needed to determine the optimal dosage and potential side effects of N-(tetrahydro-2-furanylmethyl)cycloheptanamine in humans. Another area of interest is its potential as an anti-inflammatory agent. N-(tetrahydro-2-furanylmethyl)cycloheptanamine may have applications in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(tetrahydro-2-furanylmethyl)cycloheptanamine may have potential as an antipsychotic agent, reducing symptoms of schizophrenia in humans. Further research is needed to determine the optimal dosage and potential side effects of N-(tetrahydro-2-furanylmethyl)cycloheptanamine in humans.
Synthesis Methods
N-(tetrahydro-2-furanylmethyl)cycloheptanamine can be synthesized from cycloheptanone and tetrahydrofurfurylamine through a catalytic hydrogenation process. This method has been extensively studied and optimized to produce high yields of pure N-(tetrahydro-2-furanylmethyl)cycloheptanamine. The purity of the compound is crucial for its use in scientific research.
Scientific Research Applications
N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been studied for its potential therapeutic applications in a range of conditions. It has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain. It has also been studied as an anti-inflammatory agent, reducing inflammation in models of acute lung injury and arthritis. Additionally, N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been shown to have antipsychotic properties, reducing symptoms of schizophrenia in animal models.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-4-7-11(6-3-1)13-10-12-8-5-9-14-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVBRJTIHDXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)

![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)

![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)


